4,5-Dichloroindole-3-carboxylic Acid
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Overview
Description
4,5-Dichloroindole-3-carboxylic Acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 4,5-Dichloroindole-3-carboxylic Acid typically involves the cyclization of substituted o-iodoaniline with dicarbonyl compounds. This process includes the formation of an imine, followed by cyclization using a base and a catalytic amount of copper(I) iodide . Industrial production methods often utilize similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4,5-Dichloroindole-3-carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into different indole derivatives.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common reagents used in these reactions include palladium catalysts for coupling reactions and various oxidizing agents for oxidation reactions. Major products formed from these reactions include substituted indoles and quinones .
Scientific Research Applications
4,5-Dichloroindole-3-carboxylic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4,5-Dichloroindole-3-carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it can bind to multiple receptors with high affinity, influencing various biological processes. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
4,5-Dichloroindole-3-carboxylic Acid is unique due to its specific substitution pattern on the indole ring. Similar compounds include:
Indole-3-carboxylic Acid: Lacks the chlorine substitutions.
5-Chloroindole-3-carboxylic Acid: Has only one chlorine substitution.
4-Chloroindole-3-carboxylic Acid: Also has only one chlorine substitution.
These similar compounds share some chemical properties but differ in their biological activities and applications, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C9H5Cl2NO2 |
---|---|
Molecular Weight |
230.04 g/mol |
IUPAC Name |
4,5-dichloro-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C9H5Cl2NO2/c10-5-1-2-6-7(8(5)11)4(3-12-6)9(13)14/h1-3,12H,(H,13,14) |
InChI Key |
SYSUREQZEXRCGP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2C(=O)O)Cl)Cl |
Origin of Product |
United States |
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